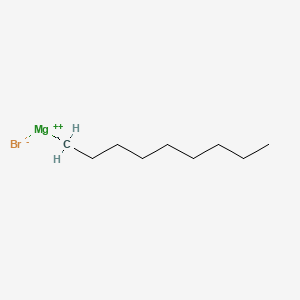

Nonylmagnesium bromide

Description

Optimization of Reaction Conditions for 1-Bromononane (B48978) Substrate

The formation of Grignard reagents is a heterogeneous reaction that can sometimes be challenging to initiate. nih.gov The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide, which can hinder the reaction. wikipedia.org Several techniques can be employed to activate the magnesium and optimize the reaction conditions for the synthesis of nonylmagnesium bromide from 1-bromononane.

Activation of Magnesium:

Mechanical Methods: In-situ crushing of magnesium turnings or rapid stirring can help expose a fresh, reactive metal surface. wikipedia.org

Chemical Activators: Small amounts of activating agents are often used to initiate the reaction. Common activators include iodine, methyl iodide, and 1,2-dibromoethane (B42909). wikipedia.org The use of 1,2-dibromoethane is particularly advantageous as the progress of the activation can be monitored by the observation of ethylene (B1197577) gas bubbles. wikipedia.org

A typical laboratory-scale synthesis involves flame-drying a flask containing magnesium turnings under vacuum to remove any moisture. orgsyn.org After cooling under an inert atmosphere like argon, the solvent (e.g., THF) is added, followed by a small amount of an activator like 1,2-dibromoethane. orgsyn.org A solution of 1-bromononane in the same solvent is then added dropwise at a rate that maintains a gentle reflux, indicating the exothermic reaction is proceeding. orgsyn.org After the addition is complete, the mixture is typically refluxed for a short period to ensure complete reaction. orgsyn.org The purity of the THF can also influence the yield, with THF distilled from a sodium/benzophenone ketyl sometimes providing a slight increase in yield compared to commercial THF. orgsyn.org

Reaction Monitoring: The progress of the Grignard reagent formation can be monitored using techniques like online NMR spectroscopy. nih.gov This allows for real-time analysis of the reaction, helping to determine the initiation time and ensure the reaction goes to completion, which can be particularly useful for optimizing reaction times and ensuring safety due to the highly exothermic nature of the reaction. nih.gov

Considerations for In-Situ Generation and Direct Consumption in Synthetic Pathways

In many synthetic applications, this compound is generated in-situ and used immediately in the subsequent reaction step without isolation. orgsyn.orgorgsyn.org This approach is often preferred to minimize potential degradation of the Grignard reagent, which is sensitive to air and moisture. sigmaaldrich.com

A notable example of in-situ generation and consumption is the iron-catalyzed cross-coupling reaction of this compound with aryl halides. For instance, the reaction with methyl p-chlorobenzoate in the presence of tris(acetylacetonato)iron(III) (Fe(acac)3) as a catalyst yields p-nonylbenzoic acid after hydrolysis of the ester. wikipedia.org In this procedure, the this compound solution is prepared and then immediately added to a separate flask containing the aryl halide, catalyst, and additional solvents like N-methylpyrrolidinone (NMP). orgsyn.orgorgsyn.org The immediate addition is crucial for the success of the reaction. orgsyn.org

The in-situ Grignard metalation method (iGMM) is another strategy that can be employed, where the Grignard reagent is formed in the presence of the substrate it will react with. nih.gov This one-pot approach can increase efficiency by reducing the number of separate reaction steps. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;nonane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19.BrH.Mg/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEWDPMDQJHGJA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39691-62-8 | |

| Record name | Nonylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Commercial Availability and Handling of Nonylmagnesium Bromide Solutions

Commercial Offerings

This compound is typically sold as a 1.0 M solution in diethyl ether or tetrahydrofuran (B95107). calpaclab.comrheniumshop.co.ilsigmaaldrich.com These solutions are offered by various chemical suppliers and are intended for research and commercial use. americanelements.comcalpaclab.com

Below is a table summarizing typical commercial offerings for this compound solutions:

| Product | Concentration | Solvent | CAS Number |

| This compound solution | 1.0 M | Diethyl ether | 39691-62-8 |

| This compound solution | 1.0 M | Tetrahydrofuran (THF) | 39691-62-8 |

Data sourced from various chemical supplier information. scbt.comcalpaclab.comsigmaaldrich.com

Mechanical Activation Methods (e.g., Sonication, Crushing)

Handling and Storage

Proper handling and storage of this compound solutions are critical due to their reactive and hazardous nature.

Handling:

Grignard reagents are highly flammable and react violently with water. sigmaaldrich.comcalpaclab.com They are also corrosive and can cause severe skin burns and eye damage. sigmaaldrich.comcalpaclab.com

All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area, such as a fume hood. sigmaaldrich.com

Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant gloves, and a lab coat, must be worn. sigmaaldrich.com

Specialized packaging, such as AcroSeal™ bottles, is designed to maintain the integrity of the air- and moisture-sensitive reagent. thermofishersci.in This packaging features a septum that allows for the removal of the reagent with a syringe while maintaining an inert atmosphere inside the bottle. thermofishersci.in

Storage:

this compound solutions should be stored in a tightly sealed container in a dry, well-ventilated place, away from heat, sparks, and open flames. sigmaaldrich.com

It is crucial to prevent any contact with water during storage. sigmaaldrich.com

The solutions may form explosive peroxides over time, especially when stored in THF. sigmaaldrich.comcalpaclab.com Therefore, it is recommended to test for peroxide formation periodically. sigmaaldrich.com

Storage temperature is typically at ambient room temperature. rheniumshop.co.ilvwr.com

Reaction Mechanisms and Reactivity Profiles of Nonylmagnesium Bromide

Fundamental Nucleophilic Character and Reaction with Electrophiles

The bond between the carbon of the nonyl group and the magnesium atom is highly polarized, making the carbon atom electron-rich and thus a potent nucleophile. masterorganicchemistry.com This inherent nucleophilicity allows Nonylmagnesium bromide to react with a wide array of electrophilic compounds. unacademy.commasterorganicchemistry.com These reactions are fundamental to its utility in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikidoc.org

Grignard reagents like this compound are known to react with various electrophiles, including not only carbonyl compounds but also other species with electron-deficient centers. unacademy.commasterorganicchemistry.com For instance, they can react with metal-based electrophiles, leading to transmetalation reactions. A common example is the reaction with cadmium chloride (CdCl₂) to produce dialkylcadmium compounds. wikipedia.orgmaxbrainchemistry.com

Addition Reactions with Carbonyl Systems

The addition to carbonyl groups is one of the most common and significant reactions of Grignard reagents, including this compound. scribd.combyjus.com The nucleophilic nonyl group readily attacks the electrophilic carbon atom of the carbonyl group in aldehydes, ketones, esters, and other carboxylic acid derivatives. chemie-brunschwig.chthermofisher.com

Alkylation of Aldehydes and Ketones: Regiochemical and Stereochemical Outcomes

The reaction of this compound with aldehydes and ketones is a primary method for forming alcohols. masterorganicchemistry.comlscollege.ac.in The addition of the nonyl group to an aldehyde results in the formation of a secondary alcohol after an acidic workup. masterorganicchemistry.com Similarly, its reaction with a ketone yields a tertiary alcohol. masterorganicchemistry.combyjus.com

The mechanism typically involves a six-membered ring transition state where the magnesium atom coordinates with the carbonyl oxygen. wikidoc.orgwikipedia.org

When this compound adds to an unsymmetrical or prochiral ketone, a new chiral center is created. wikipedia.orgscribd.com The stereochemical outcome of such additions can often be predicted using models like Cram's Rule or the Felkin-Anh model. wikipedia.orgscribd.comstudylib.net These models consider the steric hindrance of the substituents on the chiral center adjacent to the carbonyl group to predict the major diastereomer formed. psgcas.ac.in

The regioselectivity of the addition of Grignard reagents can be influenced by the structure of the carbonyl compound. In certain heteroarylic ketones, for example, O-alkylation can compete with the typical C-alkylation, with the outcome depending on the delocalization of charge within the heterocyclic rings. nih.gov

Reactivity with Esters and Carboxylic Acid Derivatives

This compound reacts with esters and other carboxylic acid derivatives, but the reaction proceeds differently than with aldehydes and ketones. studylib.netyoutube.com The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. youtube.comchemistry.coach This ketone is also reactive towards the Grignard reagent and will typically react with a second equivalent of this compound to form a tertiary alcohol. studylib.netchemistry.coach Therefore, an excess of the Grignard reagent is generally required to ensure the complete conversion to the tertiary alcohol. studylib.net

The reaction with acyl halides follows a similar pathway, also yielding tertiary alcohols after reacting with two equivalents of the Grignard reagent. studylib.net

Reactions with Carbon Dioxide for Carboxylic Acid Synthesis

This compound can react with carbon dioxide in a carboxylation reaction to produce carboxylic acids. masterorganicchemistry.compressbooks.publibretexts.org In this process, the nucleophilic nonyl group attacks the electrophilic carbon of the CO₂ molecule. pressbooks.pubtransformationtutoring.com This addition forms a halomagnesium carboxylate intermediate. libretexts.org Subsequent protonation of this intermediate with a strong aqueous acid yields the corresponding carboxylic acid, in this case, decanoic acid. libretexts.orglibretexts.org This reaction is a valuable method for converting an alkyl halide into a carboxylic acid with one additional carbon atom. transformationtutoring.com

Formation of Carbon-Heteroatom Bonds

This compound is a versatile reagent for the formation of bonds between carbon and various heteroatoms, providing access to a wide array of organometallic and organo-heteroatom compounds.

Synthesis of Organosilicon Compounds

The reaction of this compound with silicon-containing electrophiles, such as tetrachlorosilane (B154696) (SiCl4), is a direct method for creating carbon-silicon bonds. psgcas.ac.inpageplace.de This reaction proceeds via nucleophilic substitution, where the nonyl group from the Grignard reagent displaces a halide on the silicon atom. The stoichiometry of the reaction can be controlled to produce a range of nonyl-substituted silanes. For example, the reaction of four equivalents of this compound with tetrachlorosilane would yield tetranonylsilane.

The general reaction is as follows: n C9H19MgBr + SiCl4 → (C9H19)nSiCl(4-n) + n MgBrCl

These organosilicon compounds are valuable intermediates in organic synthesis. pageplace.deslideshare.net

Preparation of Organoboron Compounds

This compound can be used to synthesize organoboron compounds by reacting it with boron-containing electrophiles like borate (B1201080) esters or boron halides. google.comgoogle.comwikipedia.orgchemeurope.com For instance, the reaction with tributoxyborane can lead to the formation of di-l-naphthylhydroxyborane when l-naphthylmagnesium bromide is used. google.com A similar reaction with this compound would be expected to yield corresponding nonyl-substituted boron compounds. An alternative electrochemical method involves the electrolysis of a Grignard reagent in the presence of a boron anode, where the hydrocarbon radicals generated from the Grignard reagent combine with the boron anode. google.com

The general reaction with a borate ester can be represented as: 3 C9H19MgBr + B(OR)3 → (C9H19)3B + 3 MgBr(OR)

Organoboron compounds are exceptionally useful in organic chemistry, particularly in Suzuki cross-coupling reactions. chemie-brunschwig.ch

Routes to Organophosphorus Compounds

The formation of carbon-phosphorus bonds can be achieved by reacting this compound with phosphorus halides, such as phosphorus trichloride (B1173362) (PCl3). psgcas.ac.ingoogle.com This reaction allows for the synthesis of tertiary phosphines. The reaction of three equivalents of this compound with phosphorus trichloride would produce trinonylphosphine.

An electrochemical approach has also been developed for the synthesis of tertiary phosphines, where a Grignard reagent is electrolyzed using a phosphorus anode. google.com The free hydrocarbon radicals from the Grignard reagent react with the sacrificial phosphorus anode to form the tertiary phosphine. google.com

The general reaction with phosphorus trichloride is: 3 C9H19MgBr + PCl3 → (C9H19)3P + 3 MgBrCl

Organophosphorus compounds have widespread applications, including as ligands in catalysis and as reagents in reactions like the Wittig reaction. unl.pt

Formation of Organotin Compounds

Organotin compounds can be prepared by the reaction of this compound with tin halides, such as tin tetrachloride (SnCl4). wikipedia.org This reaction is a standard method for producing tetraorganotin compounds. The reaction of four equivalents of this compound with tin tetrachloride would lead to the formation of tetranonyltin.

The general equation for this synthesis is: 4 C9H19MgBr + SnCl4 → (C9H19)4Sn + 4 MgClBr wikipedia.org

These tetraorganotin compounds can be further functionalized through redistribution reactions with tin halides to produce various organotin halides. wikipedia.org Organotin compounds have applications in various fields, including as stabilizers for PVC and as catalysts. wikipedia.org

The following table summarizes the synthesis of various organo-heteroatom compounds using this compound.

| Heteroatom | Electrophilic Reagent | Product Type | General Reaction |

| Silicon | Silicon tetrachloride (SiCl4) | Organosilane | n C9H19MgBr + SiCl4 → (C9H19)nSiCl(4-n) + n MgBrCl |

| Boron | Borate ester (B(OR)3) | Organoborane | 3 C9H19MgBr + B(OR)3 → (C9H19)3B + 3 MgBr(OR) |

| Phosphorus | Phosphorus trichloride (PCl3) | Organophosphine | 3 C9H19MgBr + PCl3 → (C9H19)3P + 3 MgBrCl |

| Tin | Tin tetrachloride (SnCl4) | Organostannane | 4 C9H19MgBr + SnCl4 → (C9H19)4Sn + 4 MgClBr wikipedia.org |

Oxidative Reactions of Organomagnesium Reagents and Their Variants

Organomagnesium halides, including this compound, are sensitive to atmospheric oxygen. The reaction of Grignard reagents with oxygen, often referred to as autoxidation, proceeds through a radical-mediated pathway. wikidoc.orgwikipedia.orgscribd.com The initial step involves the formation of a magnesium organoperoxide (ROOMgX). wikipedia.org Subsequent hydrolysis of this intermediate can lead to the formation of either a hydroperoxide (ROOH) or an alcohol (ROH). wikidoc.orgwikipedia.org

Peroxidation: RMgX + O₂ → ROOMgX

Hydrolysis/Reduction:

ROOMgX + H₃O⁺ → ROOH + Mg(OH)X

Alternatively, reaction with a second equivalent of the Grignard reagent can yield an alcohol after hydrolysis: ROOMgX + RMgX → 2 ROMgX, which upon acidic workup gives 2 ROH. wikidoc.org

While this oxidation provides a route to synthesize alcohols from alkyl halides, the yields can often be modest for simple oxidation processes. wikipedia.orgscribd.com The reaction is complex and can be influenced by factors such as the concentration of the Grignard reagent, the solvent, and the reaction temperature. acs.org Studies on various Grignard reagents have shown that the rate of oxygen absorption varies depending on the specific alkyl or aryl group. acs.org For instance, research on the autoxidation of norbornylmagnesium halides provided evidence for a homolytic, radical chain mechanism. rsc.org

The synthetic utility of this reaction can be enhanced. For example, conducting the oxidation of aryl or vinyl Grignards in the presence of an alkene can lead to the formation of an ethylene-extended alcohol. wikidoc.orgwikipedia.orgscribd.com This specific modification, however, underscores that the presence of oxygen is crucial for the reaction to proceed. wikidoc.orgscribd.com

Table 1: Products of Grignard Reagent Oxidation

| Reactant | Intermediate | Final Product (after workup) | Reference |

|---|

Schlenk Equilibrium and its Influence on the Reactivity and Structure of this compound

The structure and reactivity of this compound in solution are not as simple as the formula CH₃(CH₂)₈MgBr might suggest. Like all Grignard reagents, it exists in solution as a complex mixture of species governed by the Schlenk equilibrium, named after its discoverer, Wilhelm Schlenk. psgcas.ac.inebsco.com This equilibrium describes the reversible exchange of ligands around the magnesium center. nih.gov

The fundamental Schlenk equilibrium is represented as:

For this compound in an ether solvent (L, such as diethyl ether or THF), the equilibrium involves several species:

The position of this equilibrium is significantly influenced by several factors:

Solvent: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are crucial for stabilizing the organomagnesium species by coordinating to the magnesium center. wikipedia.orgpsgcas.ac.in In monoethers, the equilibrium generally favors the alkylmagnesium halide (RMgX). psgcas.ac.in The addition of dioxane, a bidentate ether, can drive the equilibrium toward the formation of the diorganomagnesium compound (R₂Mg) by precipitating the magnesium halide complex, MgX₂(dioxane)₂. wikiwand.com

Nature of the Organic Group (R): The size and electronic properties of the alkyl or aryl group affect the equilibrium. While specific thermodynamic data for this compound is not readily available, the long, flexible nonyl chain likely influences the aggregation state and solubility of the various species in solution.

Concentration and Temperature: The relative amounts of the different magnesium species can change with concentration and temperature. nih.govcaltech.edu

Table 2: Components of the Schlenk Equilibrium for this compound

| Formula | Compound Name | Role in Equilibrium |

|---|---|---|

| C₉H₁₉MgBr | This compound | Monomeric Grignard reagent |

| (C₉H₁₉)₂Mg | Dinonylmagnesium | Schlenk redistribution product |

Table 3: List of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₁₉BrMg |

| Diethyl ether | (C₂H₅)₂O |

| Tetrahydrofuran (THF) | C₄H₈O |

| Dioxane | C₄H₈O₂ |

| p-Nonylbenzoic acid | C₁₆H₂₄O₂ |

| Norbornylmagnesium halide | C₇H₁₁MgX (X=Br, Cl) |

| Magnesium organoperoxide | ROOMgX |

| Hydroperoxide | ROOH |

| Alcohol | ROH |

| Dinonylmagnesium | (C₉H₁₉)₂Mg |

Advanced Applications in Complex Organic Synthesis

Total Synthesis Strategies Utilizing Nonylmagnesium Bromide as a Key Building Block

The incorporation of a C9 alkyl chain is a crucial step in the synthesis of many intricate organic molecules. This compound provides a direct and effective method for introducing this moiety, proving indispensable in the assembly of natural products and other complex targets.

A significant application of this compound is in the enantioselective synthesis of chiral molecules, particularly through diastereoselective addition reactions. A notable example is the total synthesis of (-)-Malyngolide, a marine antibiotic with a chiral quaternary carbon center. psu.edu In this synthetic route, the key stereogenic center is established through the highly diastereoselective addition of this compound to a chiral 2-acylfuran derivative. psu.edursc.orgresearchgate.net This reaction proceeds with high selectivity, where chelation control is proposed to play a significant role in dictating the stereochemical outcome. psu.edu The resulting optically active 2-furylalcohol, which incorporates the nonyl chain, is then advanced through a series of transformations, including an oxidative ring conversion, to yield the final natural product, (-)-Malyngolide. psu.edursc.orgjst.go.jp This strategy highlights the reagent's efficacy in creating specific stereoisomers, which is fundamental in medicinal chemistry and pharmacology.

Another example involves the stereoselective addition of freshly prepared this compound to Garner's aldehyde, a well-known chiral building block, which has been employed in the synthesis of (-)-Deoxoprosophylline. researchgate.net

This compound is instrumental in the synthesis of long-chain hydrocarbons and organic molecules bearing specific functional groups. Its reaction with various electrophiles allows for the extension of carbon chains and the introduction of the nonyl moiety into diverse molecular architectures.

For instance, the synthesis of n-nonane, a straight-chain alkane, can be achieved by converting n-nonyl bromide into this compound, which is then decomposed with water. nist.gov In a more complex construction, the reaction of an aldehyde with this compound was used to create the main 28-carbon framework of (R)-13-methylheptacosane. plymouth.ac.uk

The reagent is also pivotal in iron-catalyzed cross-coupling reactions. A well-documented example is the reaction of this compound with methyl p-chlorobenzoate in the presence of an iron catalyst, tris(acetylacetonato)iron(III), to form 4-nonylbenzoic acid methyl ester. wikipedia.orgorgsyn.org Without the catalyst, the Grignard reagent would preferentially attack the ester group; however, the catalyst directs the reaction to the aryl halide, enabling the formation of a C(sp²)-C(sp³) bond and yielding p-nonylbenzoic acid after hydrolysis. wikipedia.orgpsgcas.ac.inbyjus.com This method provides a powerful tool for the alkylation of aromatic rings.

Furthermore, this compound has been used in ring-opening reactions of cyclic esters to generate functionalized long-chain molecules, such as in the synthesis of methyl 9-hydroxyundecanoate. researchgate.net

Table 1: Examples of Functionalized Molecules Synthesized Using this compound

| Starting Material(s) | Reagent | Catalyst/Conditions | Product | Application/Significance | Reference(s) |

| Chiral 2-acylfuran derivative | This compound | Diethyl ether | (-)-Malyngolide | Antibiotic natural product | psu.edu, rsc.org |

| Methyl p-chlorobenzoate | This compound | Fe(acac)₃, THF, NMP | 4-Nonylbenzoic acid | Functionalized aromatic compound | wikipedia.org, psgcas.ac.in, orgsyn.org |

| Lactam intermediate | n-Nonylmagnesium bromide | Reductive alkylation | (+)-Preussin | Antifungal natural product | scite.ai |

| Garner's aldehyde | This compound | Stereoselective addition | (-)-Deoxoprosophylline | Biologically active alkaloid | researchgate.net |

| Amino acid-derived Weinreb amide | This compound | Grignard addition | Intermediate for Clavaminols | Biologically active marine alkaloids | clockss.org |

The reliability of this compound in forming carbon-carbon bonds makes it a valuable reagent in the synthesis of scaffolds for biologically active compounds. Beyond Malyngolide, its utility is demonstrated in the synthesis of other natural products and their analogues.

In the total synthesis of (+)-preussin, an antifungal alkaloid, n-nonylmagnesium bromide is used in a one-pot reductive alkylation of a lactam to introduce the characteristic nonyl side chain. scite.ai Similarly, the synthesis of the piperidine (B6355638) alkaloid (+)-deoxoprosophylline has been achieved using a copper-mediated coupling of this compound. ru.nl

Research into endogenous regulators of inflammation has also utilized this Grignard reagent. In the synthesis of chemically modified derivatives of 9-PAHSA (palmitic acid ester of 9-hydroxystearic acid), this compound was employed to create analogues with varied hydrocarbon chain lengths to probe structure-activity relationships. researchgate.net Additionally, this compound has been applied in the synthesis of key intermediates for sphinganine (B43673) derivatives and the marine alkaloids (-)-clavaminol A and deacetyl (+)-clavaminol H, where it reacts with Weinreb amides to form crucial amino ketone precursors. clockss.org

Construction of Long-Chain Hydrocarbons and Functionalized Organic Molecules

Role in Polymer Chemistry and Material Science

The applications of this compound extend beyond small molecule synthesis into the realm of polymer chemistry and material science. The long, hydrophobic nonyl chain is a key feature that imparts specific properties to the resulting materials.

Grignard reagents, including alkylmagnesium bromides, can function as initiators in polymerization reactions. Specifically, straight-chain alkyl Grignard reagents have been shown to initiate the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net While much of the detailed research has focused on other alkyl Grignard reagents, the principles extend to this compound. These initiators can lead to the formation of stereoblock polymers, where the stereochemistry of the polymer backbone is controlled to some extent. researchgate.net The "living" nature of certain Grignard-initiated polymerizations allows for the synthesis of polymers with well-defined molecular weights and low dispersity. researchgate.net The choice of solvent and temperature can significantly influence the stereospecificity of the polymerization process.

The molecular structure of this compound makes it an excellent precursor for materials that require a distinct hydrophobic domain. The nine-carbon alkyl chain serves as a substantial hydrophobic tail, a critical component in surfactant and emulsifier molecules. Although other long-chain Grignard reagents like octadecylmagnesium bromide are also used for these purposes, this compound is suitable for creating surfactants for various industrial applications. These molecules function by reducing surface tension at interfaces, such as between oil and water, enabling the formation of stable emulsions. The nonyl group provides the necessary nonpolar character for interaction with oils and other hydrophobic substances.

Synthesis of Nanomaterials (e.g., Magnesium Oxide Nanoparticles from Organometallic Precursors)

The synthesis of nanomaterials often relies on the precise control of particle size, shape, and surface chemistry, which dictates their final properties. Organometallic compounds, including Grignard reagents, are valuable as high-purity precursors that can be decomposed under controlled conditions to generate well-defined nanostructures. americanelements.commdpi.comsamipubco.com Organometallic routes can yield homogenous nanoparticles with clean surfaces, making them highly suitable for catalytic and electronic applications. samipubco.com

While the most common methods for producing magnesium oxide (MgO) nanoparticles involve the precipitation or thermal decomposition of inorganic magnesium salts like magnesium nitrate (B79036) or magnesium acetate, the use of organometallic precursors such as this compound represents a specialized approach. researchgate.netmdpi.comnanografi.com In such a process, the Grignard reagent is decomposed, typically through thermal methods, to yield magnesium oxide. The presence of the organic nonyl group can influence the nucleation and growth of the nanoparticles, potentially affecting their final morphology and surface characteristics. Research into similar long-chain Grignard reagents, such as octadecylmagnesium bromide, suggests that using organometallic precursors can enhance the catalytic and antibacterial properties of the resulting MgO nanoparticles.

Table 1: Comparison of Precursors for Magnesium Oxide (MgO) Nanoparticle Synthesis

| Precursor | Typical Synthesis Method | Common Solvents | Typical Particle Size | Notes |

|---|---|---|---|---|

| Magnesium Nitrate (Mg(NO₃)₂) | Sol-gel, Hydrothermal, Combustion | Water, Ethanol | 5-50 nm | Widely used, allows for good control over crystallinity. mdpi.comnanografi.com |

| Magnesium Acetate (Mg(CH₃COO)₂) | Sol-gel, Chemical Precipitation | Water, Ethanol | 10-100 nm | Precursor choice can influence surface area and porosity. mdpi.com |

| This compound (C₉H₁₉BrMg) | Thermal Decomposition | Ether, THF | Variable | A specialized organometallic route; may influence surface properties. |

A more broadly applied strategy involves the use of Grignard reagents for the surface functionalization of existing nanomaterials. In this role, this compound acts as a powerful nucleophile to create new carbon-carbon bonds on a nanoparticle surface. For instance, Grignard reagents have been successfully used to modify the surface of fluorographene. This reaction covalently attaches alkyl groups to the graphene backbone, fundamentally altering its properties. By using this compound, a long hydrophobic nonyl chain can be introduced, transforming a hydrophilic nanomaterial into a hydrophobic one, thereby tuning its solubility and compatibility with organic matrices for composite materials.

Table 2: Research Findings on Nanomaterial Functionalization with Organometallic Reagents

| Nanomaterial | Organometallic Reagent | Resulting Functionalization | Impact on Properties |

|---|---|---|---|

| Fluorographene | Ethylmagnesium bromide | Covalent attachment of ethyl groups | Changes electronic properties and chemical reactivity. |

| Silicon Nanocrystals | Alkylmagnesium bromides | Formation of Si-C bonds on the surface | Enhances photoluminescence stability and allows dispersion in organic solvents. |

| Metal Oxides (e.g., TiO₂) | Arylmagnesium bromides | Grafting of aryl groups | Modifies surface energy and improves interface in polymer-matrix composites. |

Methodologies for Industrial Scale Synthetic Processes Employing this compound

The transition of Grignard reactions from the laboratory to an industrial scale presents significant challenges. The formation of Grignard reagents is a notoriously exothermic process that is sensitive to air and moisture, creating substantial safety risks related to thermal runaway when conducted in large, conventional batch reactors. chemium.comfraunhofer.debyjus.com To mitigate these risks and improve efficiency, modern chemical manufacturing has increasingly adopted advanced methodologies, particularly continuous flow processing.

Continuous flow technology represents a paradigm shift in the industrial use of hazardous reagents like this compound. chemium.comvalsynthese.ch In a flow process, reactants are continuously pumped through a network of tubes or a packed column reactor. The small internal volume of these reactors provides an extremely high surface-area-to-volume ratio, allowing for superior heat dissipation and precise temperature control. chemium.comvapourtec.com This effectively eliminates the danger of uncontrolled exothermic reactions, making the process inherently safer. chemium.com Industrial systems, such as the patented MgFlow® technology, enable the safe, consistent, and scalable production of Grignard reagents from kilograms to hundreds of tons. valsynthese.ch

Table 3: Comparison of Batch vs. Continuous Flow Processing for Grignard Reagent Synthesis

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | High risk of thermal runaway due to large reaction volume and poor heat transfer. fraunhofer.deaiche.org | Inherently safer due to small reactor volume and excellent heat transfer. chemium.comvapourtec.com |

| Scalability | Difficult and risky; requires significant engineering controls. | Readily scalable by extending operational time or using parallel reactors. chemium.com |

| Reaction Time | Hours; often limited by dosing rate to control temperature. fraunhofer.de | Seconds to minutes due to enhanced kinetics and heat/mass transfer. valsynthese.ch |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and quality due to stable, optimized reaction conditions. chemium.com |

| Initiation | Often suffers from unpredictable induction periods. fraunhofer.de | Controlled and immediate initiation in packed bed reactors. |

A specific example of a scalable reaction employing this compound is the iron-catalyzed cross-coupling with aryl chlorides. A detailed procedure published in Organic Syntheses describes the reaction of this compound with methyl 4-chlorobenzoate, using ferric acetylacetonate (B107027) as a catalyst, to produce 4-nonylbenzoic acid methyl ester. orgsyn.org This process is notable for its high speed, with the reaction completing in minutes at room temperature, and its use of an inexpensive and environmentally benign iron catalyst. orgsyn.org The ability to use readily available and cheaper aryl chlorides instead of the more reactive but more expensive aryl bromides or iodides makes this methodology highly attractive for industrial applications. orgsyn.org Such iron-catalyzed couplings, combined with the safety and efficiency of continuous flow systems for generating the this compound reagent, exemplify modern strategies for the industrial-scale application of this versatile compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.